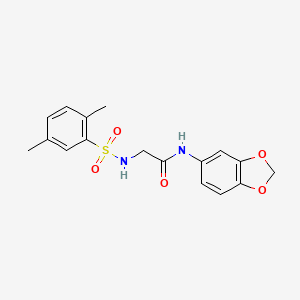
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound that features a benzodioxole ring and a sulfonylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Amidation: The final step involves the reaction of the sulfonylated intermediate with an amine to form the desired acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
Catalysis: Compounds with sulfonyl groups are often used as catalysts or catalyst precursors.
Materials Science: The benzodioxole ring can impart unique electronic properties, making the compound useful in the development of organic semiconductors.
Biology and Medicine
Pharmacology: The compound could be investigated for its potential as a drug candidate, particularly for its interactions with biological targets.
Biochemistry: It may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Industry
Polymer Science: The compound could be used as a monomer or additive in the synthesis of specialty polymers.
作用機序
The mechanism of action for N-(2H-1,3-BENZODIOXOL-5-YL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)ACETAMIDE would depend on its specific application. In a pharmacological context, it might interact with enzymes or receptors, modulating their activity. The benzodioxole ring could participate in π-π interactions, while the sulfonyl group might form hydrogen bonds or ionic interactions with biological targets.
類似化合物との比較
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-[(2,4-dimethylphenyl)sulfonylamino]acetamide: Similar structure but with a different substitution pattern on the aromatic ring.
N-(1,3-benzodioxol-5-yl)-2-[(2,5-dichlorophenyl)sulfonylamino]acetamide: Chlorine atoms instead of methyl groups, potentially altering its reactivity and biological activity.
Uniqueness
The unique combination of the benzodioxole ring and the sulfonylamino group in N-(2H-1,3-BENZODIOXOL-5-YL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)ACETAMIDE may confer distinct electronic properties and reactivity, making it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-11-3-4-12(2)16(7-11)25(21,22)18-9-17(20)19-13-5-6-14-15(8-13)24-10-23-14/h3-8,18H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZUYFLITMLCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














